Enhanced Lipophilicity (XLogP3 = 3.5) Versus the Unsubstituted Phenyl Analog (XLogP3 ≈ 2.6)
The target compound exhibits a computed XLogP3 value of 3.5, which falls within the optimal range (1–4) for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five. In contrast, the des-isopropyl analog, 1-(dimethylamino)-5-phenyl-1,4-pentadien-3-one (CAS 82606-90-4, MW 201.26), has a predicted XLogP3 of approximately 2.6, representing a 0.9 log-unit decrease in lipophilicity [1][2]. This difference corresponds to a roughly 8-fold lower predicted partition coefficient for the phenyl analog, which may reduce its ability to cross lipid bilayers.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (CID 1471982) |
| Comparator Or Baseline | 1-(Dimethylamino)-5-phenyl-1,4-pentadien-3-one (CAS 82606-90-4): XLogP3 ≈ 2.6 (CID 6367198) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 (target more lipophilic by ~8-fold in predicted partition ratio) |
| Conditions | XLogP3 algorithm v3.0, PubChem 2025 release |
Why This Matters
Higher lipophilicity within the drug-like range predicts better passive membrane permeability, which is critical for intracellular target engagement in anticancer and anti-inflammatory applications.
- [1] PubChem Compound Summary for CID 1471982, 1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/303986-65-4 View Source
- [2] PubChem Compound Summary for CID 6367198, 1-(Dimethylamino)-5-phenyl-1,4-pentadien-3-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/82606-90-4 View Source
